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Compound of Interest

Compound Name: 1-Methylazepan-4-ol

Cat. No.: B101566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds and approved drugs. Its seven-membered ring offers

a desirable three-dimensional geometry that can be exploited for potent and selective

interactions with various biological targets. This guide provides a comparative analysis of key

azepane derivatives, benchmarking their performance across different therapeutic areas. While

direct comparative experimental data for 1-Methylazepan-4-ol is limited in publicly available

literature, this document serves to benchmark it against other well-characterized azepane

derivatives by highlighting their performance metrics and the experimental contexts in which

they were assessed.

Comparative Analysis of Azepane Derivatives
The following tables summarize quantitative data for various azepane derivatives, categorized

by their primary biological activity. This allows for a cross-therapeutic comparison of potencies

and pharmacokinetic profiles.

Table 1: In Vitro Potency of Azepane Derivatives as
Kinase and Phosphatase Inhibitors
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Compound
Class

Specific
Derivative

Target IC50 (nM) Reference

PKB/Akt

Inhibitors

(4R)-4-(2-fluoro-

6-hydroxy-3-

methoxy-

benzoyl)-benzoic

acid (3R)-3-

[(pyridine-4-

carbonyl)amino]-

azepan-4-yl ester

PKBα 5 [1][2]

N-{(3R,4R)-4-[4-

(2-fluoro-6-

hydroxy-3-

methoxy-

benzoyl)-

benzoylamino]-

azepan-3-yl}-

isonicotinamide

PKBα 4 [1][2]

PTPN2/PTPN1

Inhibitors
ABBV-CLS-484 PTPN2 2.5 [3]

Exemplified

Compound (WO

2024141015)

PTPN2 0-20 [4]

No publicly available data for 1-Methylazepan-4-ol in these assays was identified.

Table 2: Pharmacokinetic Profiles of Approved Azepane-
Containing Drugs
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Drug Name
Therapeutic
Class

Systemic
Bioavailability

Elimination
Half-life
(hours)

Metabolism

Azelastine

Antihistamine

(H1 receptor

antagonist)

~40%

(intranasal)
~22

Oxidative

(Cytochrome

P450)

Tolazamide
Antidiabetic

(Sulfonylurea)
Well absorbed ~7 Hepatic

No publicly available pharmacokinetic data for 1-Methylazepan-4-ol was identified.

Signaling Pathways and Mechanisms of Action
A deep understanding of the molecular pathways targeted by azepane derivatives is crucial for

rational drug design. The following diagrams illustrate two key signaling pathways where these

compounds have shown significant activity.
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Caption: The PI3K/Akt Signaling Pathway and the inhibitory action of azepane derivatives on

Akt (PKB).
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Caption: Inhibition of PTPN2/PTPN1 by azepane compounds enhances anti-tumor immunity

signaling.[5]
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Experimental Protocols
Detailed and reproducible methodologies are fundamental to robust scientific comparison. The

following are representative protocols for the key experiments cited in the evaluation of

azepane derivatives.

Protein Kinase B (PKB/Akt) Inhibition Assay
This protocol is adapted from methodologies used to evaluate novel azepane derivatives as

PKB inhibitors.[1][2]

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against PKBα

kinase.

Materials:

Recombinant human PKBα enzyme

Biotinylated peptide substrate (e.g., Crosstide)

ATP (Adenosine triphosphate)

Assay buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM

EGTA, 2 mM EDTA, 0.25 mM DTT, pH 7.2)

Test compound (1-Methylazepan-4-ol or other azepane derivatives) dissolved in DMSO

Streptavidin-coated microplates

Europium-labeled anti-phosphoserine/threonine antibody

Time-Resolved Fluorescence (TRF) reader

Workflow:

Prepare serial dilutions
of test compound in DMSO

Add enzyme, biotinylated
substrate, and test compound

to assay plate

Initiate reaction by
adding ATP

Incubate at room
temperature

Stop reaction and add
Eu-labeled antibody

Transfer to streptavidin-
coated plate

Incubate to allow
capture

Wash plate and measure
Time-Resolved Fluorescence Calculate IC50 values
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Click to download full resolution via product page

Caption: General workflow for a TR-FRET based kinase inhibition assay.

Procedure:

Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO.

Reaction Mixture: In the wells of a microplate, add the assay buffer, PKBα enzyme, and the

biotinylated peptide substrate. Then, add the diluted test compound (the final DMSO

concentration should be ≤1%).

Reaction Initiation: Start the kinase reaction by adding a solution of ATP. Include wells with

no enzyme (background) and wells with DMSO only (positive control).

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection: Stop the reaction by adding an EDTA solution. Add the Europium-labeled anti-

phospho-substrate antibody and incubate to allow for binding to the phosphorylated

substrate.

Signal Reading: Transfer the reaction mixture to a streptavidin-coated plate and incubate to

allow the biotinylated peptide to bind. After washing away unbound reagents, read the plate

on a TRF reader.

Data Analysis: The fluorescence signal is proportional to the amount of phosphorylated

substrate. Calculate the percentage of inhibition for each compound concentration relative to

the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a

test compound.[6]

Objective: To determine key pharmacokinetic parameters (e.g., bioavailability, half-life,

clearance) of an azepane derivative in a rodent model.

Materials:
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Test compound (e.g., Azelastine, Tolazamide, or other derivatives)

Dosing vehicles for intravenous (IV) and oral (PO) administration

Male Sprague-Dawley rats or C57BL/6 mice

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Centrifuge

LC-MS/MS system for bioanalysis

Workflow:
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Caption: Workflow for a typical rodent pharmacokinetic study.

Procedure:

Dosing: Administer the test compound to two groups of animals. One group receives the

compound via intravenous injection (bolus or infusion), and the other receives it via oral
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gavage.

Blood Sampling: Collect blood samples from each animal at multiple time points (e.g., 0.08,

0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

Plasma Preparation: Process the collected blood by centrifugation to separate the plasma.

Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO

routes. Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC),

clearance (CL), volume of distribution (Vd), elimination half-life (T1/2), and oral bioavailability

(F%).

Conclusion
The azepane ring system remains a highly valuable scaffold in modern drug discovery, with

derivatives demonstrating potent activity against a range of important biological targets. While

specific benchmarking data for 1-Methylazepan-4-ol is not readily available, the information

presented on other azepane derivatives, such as potent PKB and PTPN2/N1 inhibitors and the

approved drugs Azelastine and Tolazamide, provides a strong foundation for comparison. The

diverse pharmacological profiles highlighted in this guide underscore the versatility of the

azepane core and provide a valuable reference for researchers and scientists working on the

development of novel therapeutics based on this privileged structure. Further experimental

evaluation of 1-Methylazepan-4-ol using the standardized protocols outlined herein is

necessary to definitively position its performance relative to these and other azepane

derivatives.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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